molecular formula C48H87N13O13 B605107 ABT-510 acetate CAS No. 442526-87-6

ABT-510 acetate

Cat. No.: B605107
CAS No.: 442526-87-6
M. Wt: 1054.3 g/mol
InChI Key: VNYUZURIJSGETB-WVDYPPGZSA-N
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Description

ABT-510 (acetate) is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein thrombospondin-1. It has been developed by Abbott Laboratories for the treatment of solid tumors, lymphoma, and melanoma. This compound is known for its ability to block angiogenesis both in vitro and in vivo, thereby slowing tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ABT-510 involves the synthesis of a tripeptide segment, Ile-Arg-ProNHEt dihydrochloride salt. The process has undergone significant refinement over time. Initially, Pro-OH was activated with thionyl chloride, but this was later replaced with 1’-carbonyldiimidazole (CDI) activation due to safety and yield improvements. The coupling of Boc-Arg(NO2)-OH was mediated by DCC/HOBt, which was later replaced to eliminate the need for filtration work-up. The final step involves catalytic hydrogenation of Cbz-Ile-Arg(NO2)-Pro-NHEt in ethanol, in the presence of hydrochloric acid using 20% palladium on carbon .

Industrial Production Methods

The industrial production of ABT-510 has been scaled to several 10 kg batches. The process includes the use of reverse osmosis de-salting and pH adjustment for the removal of ammonium chloride generated during the hydrogenolysis of the protecting group .

Chemical Reactions Analysis

Types of Reactions

ABT-510 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Catalytic hydrogenation is a key step in its synthesis.

    Substitution: The activation and coupling steps involve substitution reactions.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the tripeptide segment, Ile-Arg-ProNHEt dihydrochloride salt, which is a crucial intermediate in the synthesis of ABT-510 .

Scientific Research Applications

ABT-510 has been extensively studied for its potential in various scientific research applications:

Mechanism of Action

ABT-510 exerts its effects by mimicking the anti-angiogenic activity of thrombospondin-1. It blocks the actions of multiple pro-angiogenic growth factors, such as vascular endothelial growth factor, basic fibroblast growth factor, hepatocyte growth factor, and interleukin-8. The compound binds to CD36, inducing caspase-8-mediated endothelial cell apoptosis, thereby inhibiting new blood vessel formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ABT-510 is unique due to its synthetic nature and its ability to block multiple pro-angiogenic growth factors. Unlike its natural counterpart, thrombospondin-1, ABT-510 is designed to be more stable and effective in inhibiting angiogenesis .

Properties

CAS No.

442526-87-6

Molecular Formula

C48H87N13O13

Molecular Weight

1054.3 g/mol

IUPAC Name

acetic acid;(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C46H83N13O11.C2H4O2/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61;1-2(3)4/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50);1H3,(H,3,4)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-;/m0./s1

InChI Key

VNYUZURIJSGETB-WVDYPPGZSA-N

SMILES

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O

Canonical SMILES

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ABT-510 acetate;  ABT 510 acetate;  ABT510 acetate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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